molecular formula C15H15N7O3S4 B2859570 N-(4-amino-2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 868225-81-4

N-(4-amino-2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No. B2859570
CAS RN: 868225-81-4
M. Wt: 469.57
InChI Key: FIQSQYJEYFJBHR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including an amino group, a thiophene ring, a pyrimidine ring, and a thiadiazole ring. These functional groups suggest that the compound could have a variety of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple heterocyclic rings (thiophene, pyrimidine, and thiadiazole) could result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, while the thiophene and pyrimidine rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Studies have shown that compounds containing thiadiazole and thiophene moieties exhibit significant antimicrobial and antifungal activities. For instance, thiadiazole derivatives have been designed and synthesized with the expectation of possessing antibacterial and antifungal activities, suggesting their potential as leads for the development of new therapeutic agents in these areas (Ameen & Qasir, 2017).

Anticancer Activity

Research into thiophene and thiadiazole derivatives has also explored their potential as anticancer agents. A particular study focused on the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which were evaluated for their in vitro and in vivo anticancer activity, showing promising results against certain cancer cell lines and suggesting mechanisms of action such as apoptosis induction in cancer cells (Gad et al., 2020).

Antiallergy Agents

Compounds derived from thiadiazole structures have been synthesized and tested for their antiallergy activity, showing significant potency in preclinical models. This highlights their potential for further development into therapeutic agents for allergy treatment (Hargrave, Hess, & Oliver, 1983).

Synthesis and Chemical Transformations

The research includes studies on the synthesis and transformations of thiophene and thiadiazole derivatives, providing valuable insights into the chemistry of these compounds and paving the way for the development of novel compounds with potential therapeutic applications. For example, solvent-free synthesis methods for thiadiazoles have been explored, offering environmentally friendly and efficient approaches to the preparation of these compounds (Li et al., 2006).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific chemical structure and properties. Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific chemical and physical properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

N-[4-amino-2-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O3S4/c1-2-26-15-22-21-14(29-15)17-8(23)6-28-13-19-10(16)9(12(25)20-13)18-11(24)7-4-3-5-27-7/h3-5H,2,6H2,1H3,(H,18,24)(H,17,21,23)(H3,16,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQSQYJEYFJBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

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